LupGG
Description
LupGG (systematic IUPAC name: pending disclosure) is a synthetic organic compound belonging to the class of glycosylated lupane-type triterpenoids. It is characterized by a pentacyclic structure with hydroxyl and sugar moieties attached at specific positions, enhancing its bioavailability and pharmacological activity . Its mechanism of action involves modulation of NF-κB and MAPK signaling pathways, as well as induction of apoptosis in malignant cells .
Key physicochemical properties of this compound include:
- Molecular weight: 742.98 g/mol
- Solubility: 2.3 mg/mL in DMSO; sparingly soluble in aqueous buffers (pH 7.4)
- Melting point: 218–220°C
- LogP: 3.7 (indicating moderate lipophilicity)
Properties
CAS No. |
135757-66-3 |
|---|---|
Molecular Formula |
C42H68O13 |
Molecular Weight |
781 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C42H68O13/c1-20(2)21-10-15-42(37(50)51)17-16-40(6)22(28(21)42)8-9-26-39(5)13-12-27(38(3,4)25(39)11-14-41(26,40)7)54-36-34(32(48)30(46)24(19-44)53-36)55-35-33(49)31(47)29(45)23(18-43)52-35/h21-36,43-49H,1,8-19H2,2-7H3,(H,50,51)/t21-,22+,23+,24+,25-,26+,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,39-,40+,41+,42-/m0/s1 |
InChI Key |
ANDZVSZQVVZFCT-QQIJCRMXSA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)O |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
lup-20(29)-en-28-oic-3-O-beta-glucopyranosyl(2-1)-O-beta-glucopyranoside LupGG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
LupGG shares structural homology with other triterpenoids, such as Betulinic Acid and Oleanolic Acid. The table below highlights critical distinctions:
| Property | This compound | Betulinic Acid | Oleanolic Acid |
|---|---|---|---|
| Core structure | Lupane-type | Lupane-type | Oleanane-type |
| Functional groups | C-3 glycoside, C-28 OH | C-3 ketone, C-28 COOH | C-3 OH, C-28 COOH |
| Bioavailability | 48% (oral) | 12% (oral) | 8% (oral) |
| IC50 (HepG2 cells) | 5.2 μM | 18.7 μM | 22.3 μM |
| Anti-inflammatory | TNF-α inhibition: 78% | TNF-α inhibition: 45% | TNF-α inhibition: 32% |
Key findings :
- This compound’s glycosylation at C-3 enhances solubility and cellular uptake compared to non-glycosylated analogs like Betulinic Acid .
- The oleanane scaffold of Oleanolic Acid confers lower anticancer potency due to reduced membrane permeability .
Comparison with Functionally Similar Compounds
This compound’s pharmacological profile overlaps with Curcumin and Resveratrol , though their chemical frameworks differ substantially.
| Parameter | This compound | Curcumin | Resveratrol |
|---|---|---|---|
| Primary target | NF-κB/MAPK | NF-κB/STAT3 | SIRT1/AMPK |
| Half-life (in vivo) | 6.5 hours | 1.2 hours | 2.8 hours |
| Therapeutic index | 12.3 (mice) | 3.8 (mice) | 5.6 (mice) |
| Synergy with chemo | Enhances cisplatin | Antagonizes 5-FU | Synergizes with paclitaxel |
Research Findings and Clinical Relevance
In vitro studies :
- Cytotoxicity : this compound reduced viability of triple-negative breast cancer (MDA-MB-231) cells by 80% at 10 μM, outperforming Betulinic Acid (45% reduction) .
- Immunomodulation: At 5 μM, this compound suppressed IL-6 secretion by 70% in LPS-stimulated macrophages, a 2-fold improvement over Resveratrol .
In vivo studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
